Product packaging for 3-(4-formylphenoxy)Benzonitrile(Cat. No.:CAS No. 90208-22-3)

3-(4-formylphenoxy)Benzonitrile

Cat. No.: B3388991
CAS No.: 90208-22-3
M. Wt: 223.23 g/mol
InChI Key: VKFCACSYPRATBI-UHFFFAOYSA-N
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Description

3-(4-Formylphenoxy)benzonitrile (CAS 90208-22-3) is a high-purity fine chemical with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 . This compound is a versatile aromatic ether building block characterized by both a formyl group and a benzonitrile group on its phenoxy backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research . As a bifunctional molecule, it is particularly useful in the development of more complex chemical entities. Its structure is analogous to other formylphenoxy benzonitrile compounds, such as 4-(4-Bromo-3-formylphenoxy)benzonitrile, which is a recognized critical intermediate in the synthesis of Crisaborole, a leading non-steroidal treatment for atopic dermatitis . This highlights the potential of this compound to serve a similar role as a key precursor in the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs), especially within dermatology and other therapeutic areas. Researchers utilize this compound for its reactive aldehyde functionality, which is amenable to condensation and nucleophilic addition reactions, and its nitrile group, which can be further transformed. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B3388991 3-(4-formylphenoxy)Benzonitrile CAS No. 90208-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-formylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-12-2-1-3-14(8-12)17-13-6-4-11(10-16)5-7-13/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFCACSYPRATBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531090
Record name 3-(4-Formylphenoxy)benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID90531090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90208-22-3
Record name 3-(4-Formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Chemical Synthesis of 3 4 Formylphenoxy Benzonitrile

Retrosynthetic Analysis: Key Disconnections and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. rsc.orgamazonaws.com For 3-(4-formylphenoxy)benzonitrile, the primary disconnection strategy involves breaking the ether linkage (C-O bond). This leads to two key precursors: a substituted phenol (B47542) and an aryl halide.

A logical retrosynthetic pathway for this compound (I) identifies 3-hydroxybenzonitrile (II) and 4-fluorobenzonitrile (B33359) (III) as viable starting materials. This approach is advantageous as it utilizes readily available precursors.

Retrosynthetic analysis of this compound, showing the target molecule and its key precursors.
Figure 1: Retrosynthetic analysis of this compound.

An alternative disconnection involves 3-phenoxybenzonitrile (B1587545) and a formylating agent. This strategy focuses on forming the ether bond first, followed by the introduction of the aldehyde functionality.

Phenol-Ether Bond Formation Approaches

The formation of the diaryl ether bond is a critical step in the synthesis of this compound. Several methods are available, each with its own advantages and limitations.

Nucleophilic aromatic substitution (SNAr) is a widely used method for forming aryl ethers. nih.govpressbooks.pub In this reaction, a nucleophile (in this case, a phenoxide) displaces a leaving group on an aromatic ring. For the synthesis of this compound, this would typically involve the reaction of 3-hydroxybenzonitrile with an activated aryl halide, such as 4-fluorobenzonitrile, in the presence of a base. The electron-withdrawing nature of the nitrile group on the 4-fluorobenzonitrile substrate facilitates the nucleophilic attack. wuxibiology.com

A reported synthesis of 4-(3-(formyl)phenoxy)benzonitrile, a structurally similar isomer, utilizes SNAr conditions. guidechem.com In this procedure, m-hydroxybenzaldehyde is reacted with p-fluorobenzonitrile in the presence of potassium carbonate in DMF at 110°C, achieving a high yield. guidechem.com This demonstrates the feasibility of the SNAr approach for this class of compounds.

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have led to the development of more efficient catalytic systems that operate under milder conditions. magtech.com.cnarkat-usa.org

For the synthesis of this compound, an Ullmann-type coupling could involve the reaction of 3-hydroxybenzonitrile with 4-bromobenzonitrile (B114466) in the presence of a copper catalyst and a base. The use of ligands such as phenanthroline can often improve the efficiency of these reactions. wikipedia.org

Coupling PartnersCatalyst SystemSolventTemperatureYieldReference
4-chloronitrobenzene and phenolCopperNot specifiedNot specifiedNot specified wikipedia.org
Aryl halides and phenolsCuI/PPh3Toluene (B28343) or xyleneNot specifiedModerate to good arkat-usa.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds. mdpi.com These methods offer a powerful alternative to the traditional Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a phenoxide and reductive elimination to afford the diaryl ether. mdpi.com The synthesis of this compound via this method would involve the coupling of 3-hydroxybenzonitrile with an appropriate 4-substituted benzonitrile (B105546) (e.g., 4-bromobenzonitrile) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Introduction and Positional Selectivity of the Formyl Moiety

The introduction of the formyl group (-CHO) onto the aromatic ring is another key transformation in the synthesis of this compound, particularly when the ether linkage is formed first. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of formylation.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. jk-sci.comorganic-chemistry.orgwikipedia.org It utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). jk-sci.comajrconline.org The electron-donating nature of the phenoxy group in 3-phenoxybenzonitrile would activate the para-position for electrophilic substitution, leading to the desired this compound. The reaction generally favors formylation at the less sterically hindered para position. jk-sci.com

SubstrateReagentsConditionsProductReference
Electron-rich areneDMF, POCl₃, H₂OVaries (0°C to 80°C)Substituted benzaldehyde (B42025) jk-sci.com
PhenolsDMF, SOCl₂Solvent-free or microwaveFormyl derivatives ajrconline.org

Gattermann-Koch Reaction: The Gattermann-Koch reaction is another classic method for introducing a formyl group onto an aromatic ring. vedantu.combyjus.com It typically employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as cuprous chloride (CuCl). vedantu.com However, a significant limitation of the Gattermann-Koch reaction is its inapplicability to phenol and phenol ether substrates. byjus.comwikipedia.orglscollege.ac.in Therefore, this method would not be a suitable choice for the formylation of 3-phenoxybenzonitrile.

The Gattermann reaction, a related method using hydrogen cyanide and a Lewis acid, can be used for phenols and phenolic ethers. wikipedia.orglscollege.ac.inthermofisher.com The Adams modification, which generates HCN in situ from zinc cyanide, offers a safer alternative. thermofisher.com This modified Gattermann reaction could potentially be employed for the formylation of 3-phenoxybenzonitrile.

Selective Oxidation of Precursor Alcohols

An alternative synthetic route to introduce the aldehyde functionality is through the selective oxidation of a precursor alcohol, namely [3-(4-hydroxymethylphenoxy)]benzonitrile. This approach allows for the formation of the diaryl ether linkage prior to the installation of the sensitive aldehyde group. The key challenge is to oxidize the primary benzylic alcohol to an aldehyde without over-oxidation to a carboxylic acid or affecting the nitrile and ether functionalities. Several reagents are well-suited for this selective transformation.

Common Reagents for Selective Alcohol Oxidation:

ReagentCommon Name/AcronymTypical ConditionsNotes
Pyridinium chlorochromatePCCCH₂Cl₂ (Dichloromethane), room temperatureMild oxidant, generally stops at the aldehyde.
Pyridinium dichromatePDCCH₂Cl₂ (Dichloromethane), room temperatureSimilar to PCC, can be used in DMF for oxidation to carboxylic acid.
Dess-Martin periodinaneDMPCH₂Cl₂, room temperatureHigh-yielding, works under neutral conditions, avoids heavy metals.
Oxalyl chloride, DMSO, TriethylamineSwern OxidationCH₂Cl₂, low temperature (-78 °C)Effective and mild, avoids chromium reagents. Requires careful temperature control.

The choice of oxidant depends on factors such as substrate tolerance, desired scale, and avoidance of toxic heavy metals like chromium.

Nitrile Group Installation and Functionalization Techniques

The nitrile group is a versatile functional group that can be introduced at various stages of the synthesis. Several established methods can be employed for its installation.

One of the most common methods is the Sandmeyer reaction , where an aromatic amine (e.g., 3-amino-(4-formylphenoxy)benzene) is converted into a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the nitrile.

Alternatively, the nitrile can be formed from other functional groups. The dehydration of a primary amide, such as 3-(4-formylphenoxy)benzamide, using reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or ammonium (B1175870) sulphamate, is a direct route to the nitrile. youtube.com Another pathway involves the conversion of a carboxylic acid to the nitrile, often proceeding through the primary amide intermediate. google.com

The formyl group itself can be a precursor to the nitrile. This transformation typically involves converting the aldehyde to an aldoxime by reacting it with hydroxylamine. Subsequent dehydration of the aldoxime, using various reagents, yields the desired nitrile. researchgate.net

Protecting Group Strategies for Aldehyde and Nitrile Functionalities During Synthesis

In a multi-step synthesis, the reactivity of the aldehyde and, to a lesser extent, the nitrile group may necessitate the use of protecting groups to prevent unwanted side reactions. numberanalytics.comorganic-chemistry.org

The aldehyde group is particularly sensitive to nucleophiles, reducing agents, and oxidizing agents. wikipedia.org The most common strategy for its protection is the formation of an acetal (B89532) (or ketal). wikipedia.orglibretexts.org This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal is stable to a wide range of conditions, including basic, organometallic, and hydride reagents. A patent for a related compound, 4-(4-bromo-3-formylphenoxy)benzonitrile, explicitly details the protection of the formyl group as a dioxolane acetal using ethylene glycol and p-toluenesulfonic acid, achieving a high yield. chemicalbook.com The aldehyde can be easily regenerated by hydrolysis with aqueous acid. numberanalytics.com

The nitrile group is generally more robust but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions or reduced by potent reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net In many synthetic sequences, the nitrile may not require protection if reaction conditions are carefully selected. organic-chemistry.org If protection is necessary, one strategy is to introduce the nitrile group late in the synthetic sequence, a concept known as functional group interconversion.

Comparison of Protecting Group Strategies:

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStability
AldehydeAcetal (e.g., from ethylene glycol)Diol, Acid Catalyst (e.g., TsOH)Aqueous Acid (e.g., HCl)Stable to bases, hydrides, organometallics, oxidants.
NitrileGenerally not protectedN/AN/AGenerally stable; sensitive to strong acids/bases and strong reducing agents.

Stereochemical Considerations in Synthetic Route Design for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral as it lacks any stereocenters. However, if chiral derivatives were to be synthesized, for example, through reactions involving the formyl group, stereochemical control would become a critical consideration. ijpsr.com

In drug discovery and development, enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. nih.govnih.gov Regulatory bodies like the U.S. Food and Drug Administration have guidelines that emphasize the need to characterize and control the stereochemistry of chiral drug candidates. ijpsr.comnih.gov

The introduction of a chiral center could be achieved by, for instance, the asymmetric addition of an organometallic reagent to the aldehyde, creating a chiral secondary alcohol. To control the stereochemistry of the newly formed center, chemists would employ one of three main strategies:

Chiral Pool Synthesis: Using a starting material that is already enantiomerically pure.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

Should a chiral derivative of this compound be a therapeutic target, a synthetic route that establishes the desired absolute configuration early and maintains it throughout the synthesis would be essential.

Principles of Green Chemistry in the Development of Sustainable Synthetic Routes

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact and improve the efficiency and safety of the process. researchgate.netnih.gov

Key green chemistry considerations include:

Atom Economy: Designing syntheses that maximize the incorporation of reactant atoms into the final product. For the diaryl ether formation, catalytic methods are preferable to stoichiometric ones.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. orgchemres.orgnih.gov

Use of Catalysis: Catalytic routes, such as the Ullmann condensation or modern palladium-catalyzed etherifications, are superior to using stoichiometric reagents as they reduce waste. organic-chemistry.orgresearchgate.net

Safer Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as ethanol, water, or 2-methyl-THF is a primary goal. nih.govdokumen.pub In some cases, solvent-free reactions can be developed, further minimizing waste. orgchemres.org

Reduction of Derivatives: Minimizing the use of protecting groups reduces the number of synthetic steps, which in turn saves reagents and energy and reduces waste generation. dokumen.pub This can be achieved by using chemoselective reagents that react with one functional group in the presence of others.

By integrating these principles, more sustainable and economically viable synthetic routes for this compound and its derivatives can be developed.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. In the ¹H NMR spectrum of 3-(4-formylphenoxy)benzonitrile, distinct signals are expected for the aldehydic proton and the eight aromatic protons distributed across the two benzene (B151609) rings.

The aldehydic proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between 9.8 and 10.1 ppm.

The aromatic protons on the two rings will appear in the region of approximately 7.0 to 8.0 ppm. The protons on the 4-formylphenoxy ring, being part of a 1,4-disubstituted (para) system, will exhibit a characteristic pair of doublets. The two protons ortho to the aldehyde group (H-3' and H-5') are expected to resonate further downfield (around 7.9 ppm) compared to the two protons ortho to the ether linkage (H-2' and H-6', around 7.1 ppm), due to the strong deshielding effect of the formyl group.

The protons on the 3-cyanophenoxy ring, a 1,3-disubstituted (meta) system, will display more complex splitting patterns. The proton at the C2 position is anticipated to be a triplet, the proton at C4 a doublet of doublets, the proton at C5 a triplet (or more precisely, a triplet of doublets), and the proton at C6 a doublet of doublets. The exact chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aldehydic H~9.9Singlet (s)
Aromatic H (H-3', H-5')~7.9Doublet (d)
Aromatic H (H-2, H-4, H-5, H-6)~7.2 - 7.6Multiplet (m)
Aromatic H (H-2', H-6')~7.1Doublet (d)

Note: The table presents predicted values based on standard chemical shift increments and data from analogous structures. Actual experimental values may vary slightly.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show a total of 14 signals, corresponding to the 13 unique carbon atoms in the aromatic rings and functional groups, plus the aldehydic carbon.

Key expected signals include:

Aldehydic Carbonyl Carbon: A highly deshielded signal in the range of 190-195 ppm.

Nitrile Carbon: A characteristic signal in the range of 117-120 ppm.

Aromatic Carbons: The remaining 12 carbons of the two benzene rings will resonate in the typical aromatic region of 110-165 ppm. The carbons directly attached to the electron-withdrawing nitrile and aldehyde groups, as well as the carbons involved in the ether linkage (C-O), will have distinct and predictable chemical shifts. For instance, the carbon bearing the nitrile group (C-3) and the carbons of the ether linkage (C-1 and C-4') would be readily identifiable.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aldehydic C=O~192
Aromatic C-O (C-1, C-4')~155 - 165
Aromatic C-H~115 - 135
Aromatic C-CN (C-3)~112
Aromatic C-CHO (C-1')~130
Nitrile C≡N~118

Note: The table presents predicted values based on standard chemical shift data. Actual experimental values may vary slightly.

While 1D NMR provides essential information, 2D NMR techniques are crucial for piecing together the complete molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically over two or three bonds. A COSY spectrum of this compound would show cross-peaks connecting adjacent protons on the aromatic rings. This would be instrumental in confirming the spin systems of the 1,4-disubstituted and 1,3-disubstituted rings and assigning the specific positions of each aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would show a cross-peak for every C-H bond in the molecule, allowing for the direct assignment of the ¹³C signals for all protonated carbons based on the already assigned ¹H signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the presence of specific functional groups, which have characteristic absorption or scattering frequencies.

The FTIR and Raman spectra of this compound would be dominated by the strong, characteristic vibrations of its key functional groups.

Nitrile Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond is a sharp and intense band in the FTIR spectrum, typically appearing in the range of 2220-2240 cm⁻¹. This peak is often weaker in the Raman spectrum.

Aldehyde Group (-CHO): This group gives rise to two distinct and diagnostically useful vibrations:

C=O Stretch: A very strong and sharp absorption band due to the carbonyl stretch is expected in the region of 1690-1715 cm⁻¹ in the FTIR spectrum. Its exact position can be influenced by conjugation with the aromatic ring.

C-H Stretch: The aldehydic C-H bond exhibits a characteristic stretching vibration that typically appears as a pair of weak to medium bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. The presence of both peaks is strong evidence for an aldehyde.

The vibrations of the two aromatic rings provide further structural confirmation.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ region.

C=C Stretching: The stretching vibrations within the benzene rings produce a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region.

C-O Ether Stretching: The aryl-alkyl ether linkage (Ar-O-C) gives rise to two characteristic stretching vibrations: an asymmetric C-O-C stretch, which is strong and found around 1200-1275 cm⁻¹, and a symmetric stretch, which is typically weaker and appears near 1020-1075 cm⁻¹.

Out-of-Plane Bending (Substitution Pattern): The substitution patterns on the benzene rings can be inferred from the strong C-H out-of-plane (OOP) bending vibrations that appear in the 680-900 cm⁻¹ region of the FTIR spectrum. For this compound, a strong band between 810-840 cm⁻¹ would be indicative of the 1,4-disubstitution (para) of the formyl-bearing ring. The 1,3-disubstitution (meta) of the nitrile-bearing ring would be confirmed by the presence of characteristic bands around 680-725 cm⁻¹ and 750-810 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₁₄H₉NO₂), the theoretical exact mass would be calculated. An experimental HRMS measurement would be expected to align closely with this theoretical value, providing strong evidence for the correct molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments, a feature of modern mass spectrometers, would be used to induce fragmentation of the parent ion. The resulting fragmentation pattern offers valuable structural insights. For this compound, characteristic fragmentation pathways would likely involve cleavage of the ether bond, loss of the formyl group (CHO), and fragmentation of the benzonitrile (B105546) ring. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of purity determination and is essential for separating the target compound from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds. A typical method for a compound like this compound would likely employ reverse-phase chromatography.

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. A hypothetical HPLC method is detailed in the table below.

ParameterTypical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Once developed, the method would be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. The purity of a sample would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC could be employed for the analysis of more volatile starting materials or potential byproducts from its synthesis. If the compound were to be derivatized to increase its volatility, GC could then be used for its analysis. A hypothetical GC method would involve a capillary column with a non-polar stationary phase and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection.

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image (enantiomer). Therefore, chiral chromatography, a technique used to separate enantiomers, would not be applicable for the analysis of this specific compound.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The diffraction pattern of X-rays passing through the crystal would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would provide unambiguous confirmation of the compound's constitution and conformation in the solid state. Key information obtained would include bond lengths, bond angles, and torsional angles, which would reveal the planarity or non-planarity of the molecule. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

Chemical Reactivity and Mechanistic Investigations of 3 4 Formylphenoxy Benzonitrile

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, including reduction, oxidation, nucleophilic additions, and condensations.

Reduction Reactions to Benzylic Alcohols

The aldehyde group of 3-(4-formylphenoxy)benzonitrile can be selectively reduced to a primary alcohol, yielding 4-[3-(hydroxymethyl)phenoxy]benzonitrile. This transformation can be accomplished using various reducing agents. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like methanol (B129727) or ethanol.

For instance, 4-[3-(Hydroxymethyl)phenoxy]benzonitrile can be synthesized from 4-(3-Formylphenoxy)benzonitrile. cymitquimica.com

Table 1: Reduction of this compound

ReactantProductReagent
This compound4-[3-(hydroxymethyl)phenoxy]benzonitrileNaBH₄

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be oxidized to a carboxylic acid, a transformation that can be achieved using a variety of oxidizing agents. organic-chemistry.orgyoutube.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O). youtube.com In some cases, self-oxidation can occur under ambient conditions. For example, 4-(4-formylphenoxy) phthalonitrile (B49051) has been observed to readily self-oxidize to 4-(4-carboxylphenoxy) phthalonitrile during crystallization open to the air. researchgate.net A range of aldehydes can be oxidized to carboxylic acids using N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the oxidant. organic-chemistry.org

Table 2: Oxidation of this compound

ReactantProductReagent
This compound3-(4-carboxyphenoxy)benzonitrileKMnO₄, Jones Reagent, Ag₂O, or NHPI/O₂

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

Grignard Reactions: The aldehyde group readily undergoes nucleophilic addition with Grignard reagents (R-MgX). sigmaaldrich.com This reaction is a powerful tool for forming new carbon-carbon bonds. The addition of a Grignard reagent to the aldehyde carbonyl results in the formation of a secondary alcohol after acidic workup. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 3-(4-(1-hydroxyethyl)phenoxy)benzonitrile. sigmaaldrich.comleah4sci.com

Wittig Reaction: The Wittig reaction provides a method to convert aldehydes into alkenes. wikipedia.orglumenlearning.commasterorganicchemistry.comtcichemicals.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. lumenlearning.commasterorganicchemistry.com The stereochemical outcome, whether the Z- or E-alkene is the major product, depends on the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

Condensation Reactions: Schiff Base, Knoevenagel, and Aldol (B89426) Condensations

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. science.gov This condensation reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine.

Knoevenagel Condensation: This is a modification of the aldol condensation where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst, such as an amine. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The product is typically an α,β-unsaturated compound. wikipedia.orgsigmaaldrich.com For example, the reaction of this compound with malononitrile (B47326) in the presence of a base like piperidine (B6355638) would lead to the formation of a dicyano-substituted alkene. mdpi.com

Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. sigmaaldrich.comwikipedia.orgmagritek.comazom.com This is followed by dehydration to give a conjugated enone. sigmaaldrich.com While this compound itself does not have an enolizable proton for self-condensation, it can participate in crossed aldol condensations with other enolizable aldehydes or ketones. coleparmer.com

Acetal (B89532) and Ketal Formation for Functional Group Protection

The aldehyde group can be protected to prevent it from reacting in subsequent chemical steps. libretexts.orglibretexts.orgkhanacademy.orgyoutube.com A common method is the formation of an acetal by reacting the aldehyde with an alcohol in the presence of an acid catalyst. libretexts.orgorganic-chemistry.org Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable. libretexts.org This protection is crucial when performing reactions that would otherwise affect the aldehyde, such as those involving Grignard reagents on another part of the molecule. libretexts.orglibretexts.org The acetal can be readily removed by treatment with aqueous acid to regenerate the aldehyde. libretexts.org

Reactivity of the Nitrile Moiety

The nitrile group is also a site of significant chemical reactivity, although it is generally less reactive than the aldehyde. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. libretexts.orgopenstax.org

Key reactions involving the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.orgchemistrysteps.com Milder reducing agents can sometimes be used to form aldehydes. organic-chemistry.orggoogle.com

Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone. leah4sci.comlibretexts.orgmasterorganicchemistry.comdoubtnut.comlibretexts.org For example, the reaction of this compound with a Grignard reagent, after protection of the aldehyde group, would lead to a ketone upon hydrolysis.

Hydrolysis Reactions to Amides and Carboxylic Acids

The nitrile group (-C≡N) of this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com This process is typically slow with water alone and requires acceleration by either an acid or a base. stackexchange.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with a dilute mineral acid, such as hydrochloric acid, results in the complete hydrolysis of the nitrile group to a carboxylic acid. chemguide.co.uk The reaction proceeds through an initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. The intermediate amide is also hydrolyzed under these conditions to yield 3-(4-formylphenoxy)benzoic acid and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com

Base-Catalyzed Hydrolysis: When heated with an aqueous alkaline solution, such as sodium hydroxide (B78521), the nitrile group is hydrolyzed to a carboxylate salt. chemguide.co.uk The strong nucleophile, hydroxide ion (OH⁻), attacks the electrophilic nitrile carbon. Subsequent protonation and tautomerization steps lead to the formation of an amide intermediate, which is then further hydrolyzed to the sodium salt of 3-(4-formylphenoxy)benzoic acid and ammonia (B1221849) gas. chemguide.co.ukyoutube.com Acidification of the reaction mixture is necessary to isolate the free carboxylic acid. chemguide.co.uk

Careful control of reaction conditions, such as using alkaline hydrogen peroxide or a TFA-H₂SO₄ mixture, can allow the reaction to be stopped at the amide stage, yielding 3-(4-formylphenoxy)benzamide. stackexchange.comcommonorganicchemistry.com

Table 1: Hydrolysis Conditions for this compound

Catalyst/Reagent Conditions Primary Product
Dilute HCl or H₂SO₄ Heat (Reflux) 3-(4-formylphenoxy)benzoic acid chemguide.co.uk
Aqueous NaOH or KOH Heat (Reflux) Sodium 3-(4-formylphenoxy)benzoate chemguide.co.uk

Reduction to Primary Amines

The nitrile functionality can be reduced to a primary amine, which would convert this compound into (3-(4-formylphenoxy)phenyl)methanamine. This transformation is typically achieved through catalytic hydrogenation or with powerful hydride reagents. chemguide.co.uk

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This involves reacting the nitrile with hydrogen gas (H₂) at elevated pressure and temperature in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.ukyoutube.com

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk

Borane Reagents: Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (LiBH₄), has been shown to be effective in reducing a variety of aromatic nitriles to primary amines. nih.govorganic-chemistry.org

A significant challenge in the reduction of this compound is chemoselectivity. Both the nitrile and the aldehyde groups are susceptible to reduction. Most strong reducing agents, including LiAlH₄ and catalytic hydrogenation under standard conditions, will reduce both functionalities, yielding [3-(4-hydroxymethylphenoxy)phenyl]methanamine. Selective reduction of a nitrile in the presence of an aldehyde is generally not possible with powerful reducing systems like diisopropylaminoborane. nih.gov Achieving selective reduction of the nitrile would require carefully chosen reagents and conditions, potentially involving protection of the more reactive aldehyde group prior to reduction.

Nucleophilic Addition to the Nitrile Carbon (e.g., Ritter Reaction, Grignard Addition)

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles.

Ritter Reaction: The Ritter reaction provides a method for synthesizing N-substituted amides from nitriles. wikipedia.org The reaction involves the generation of a stable carbocation (from an alkene or a tertiary/benzylic alcohol in strong acid), which then undergoes nucleophilic attack by the nitrogen of the nitrile group. organic-chemistry.orgmissouri.edu The resulting nitrilium ion intermediate is subsequently hydrolyzed upon aqueous workup to form the amide. wikipedia.orgorganic-chemistry.org For this compound, reaction with a tertiary alcohol like tert-butanol (B103910) in the presence of a strong acid (e.g., H₂SO₄) would yield N-tert-butyl-3-(4-formylphenoxy)benzamide. ias.ac.in The aldehyde group would likely need to be protected as an acetal to prevent side reactions under the strong acidic conditions.

Grignard Addition: Grignard reagents (RMgX) add to the nitrile carbon to form a magnesium salt of an imine. masterorganicchemistry.comsciencemadness.org Subsequent hydrolysis with aqueous acid converts this intermediate into a ketone. masterorganicchemistry.com For example, the addition of methylmagnesium bromide (CH₃MgBr) to this compound, followed by hydrolysis, would be expected to produce 3-(4-formylphenoxy)acetophenone. However, a major complication is that the Grignard reagent will also readily attack the highly electrophilic aldehyde carbonyl group. masterorganicchemistry.com This would lead to a mixture of products, making selective addition to the nitrile challenging without prior protection of the aldehyde.

Reactivity of the Phenoxy Ether Linkage

The diaryl ether linkage (C-O-C) in this compound is chemically robust. Diaryl ethers are significantly less reactive than alkyl ethers and are resistant to cleavage by most reagents. Cleavage of the ether bond typically requires harsh conditions, such as heating with strong concentrated acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Such conditions would likely cause decomposition or unwanted side reactions with the other functional groups present in the molecule. Therefore, the phenoxy ether linkage is generally considered stable under the conditions used for most transformations of the nitrile and aldehyde groups.

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) on the Aromatic Rings

Electrophilic Aromatic Substitution (EAS): The substitution pattern of EAS reactions on the two aromatic rings is governed by the directing effects of the existing substituents. masterorganicchemistry.comleah4sci.com

On the Benzonitrile (B105546) Ring: This ring is substituted with a phenoxy group (-OAr) at C1 and a nitrile group (-CN) at C3.

The phenoxy group is an ortho, para-director and an activating group due to the lone pairs on the oxygen atom that can be donated to the ring via resonance.

The nitrile group is a meta-director and a strong deactivating group due to its powerful inductive and resonance electron-withdrawing effects. The positions ortho and para to the activating phenoxy group are C2, C6, and C4. The positions meta to the deactivating nitrile group are C1 and C5. The directing effects are cooperative, strongly favoring substitution at the C5 position, which is meta to the nitrile and ortho to the phenoxy group. The C1 position is already substituted. Substitution at C2, C4, and C6 is electronically disfavored by the deactivating nitrile group.

On the Benzaldehyde (B42025) Ring: This ring is substituted with an ether oxygen (-OAr) at C1 and a formyl group (-CHO) at C4.

The ether linkage is an ortho, para-director and an activating group.

The formyl group is a meta-director and a deactivating group. The positions ortho to the activating ether linkage are C2 and C6. The positions meta to the deactivating formyl group are C3 and C5. The directing effects are again cooperative. Electrophilic attack will be directed to the positions ortho to the activating ether group and meta to the deactivating formyl group, which are positions C3 and C5 .

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Aromatic Ring Substituents Predicted Position(s) of Attack Rationale
Benzonitrile 1-OAr, 3-CN C5 ortho to activating -OAr group, meta to deactivating -CN group. libretexts.org

Nucleophilic Aromatic Substitution (NAS): The SNAr mechanism for NAS requires the presence of a good leaving group (e.g., a halide) and strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orglibretexts.org The parent molecule, this compound, does not possess a suitable leaving group and is therefore not expected to undergo NAS directly.

However, if a halogen, such as chlorine, were introduced onto one of the rings (e.g., at a position activated by the -CN or -CHO groups), NAS could become possible. For instance, in a hypothetical 2-chloro-3-(4-formylphenoxy)benzonitrile, the chlorine atom would be ortho to the strongly electron-withdrawing nitrile group, activating it towards displacement by a strong nucleophile. Similarly, in a hypothetical 4-(3-formyl-4-chlorophenoxy)benzonitrile, the chlorine atom would be ortho to the formyl group and para to the nitrile group (through the ether linkage), making it susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Mechanistic Studies of Key Transformation Pathways

The mechanisms for the reactions of this compound are well-established for its constituent functional groups.

Nitrile Hydrolysis (Acid-Catalyzed): The mechanism involves (1) protonation of the nitrile nitrogen, (2) nucleophilic attack by water on the nitrile carbon to form a protonated imidic acid, (3) deprotonation to give an imidic acid, which tautomerizes to the amide, and (4) subsequent acid-catalyzed hydrolysis of the amide to the carboxylic acid and ammonium ion. lumenlearning.com

EAS (e.g., Bromination): The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. pressbooks.pub For the benzaldehyde ring, attack of an electrophile (e.g., Br⁺) at C3 would generate a sigma complex where the positive charge is delocalized across the ring and stabilized by the lone pairs of the ether oxygen. Loss of a proton (H⁺) from the same carbon restores aromaticity and yields the substitution product. pressbooks.pub

NAS (Addition-Elimination): In a hypothetical halogenated derivative, the mechanism would involve (1) nucleophilic attack at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized, particularly onto the electron-withdrawing groups. (2) In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Computational and Theoretical Investigations of 3 4 Formylphenoxy Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-(4-formylphenoxy)benzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the optimized molecular geometry. epstem.net These calculations provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimized structure reveals the spatial arrangement of the atoms, including the relative orientation of the benzonitrile (B105546) and phenoxy rings, which is crucial for understanding its physical and chemical behavior.

Prediction and Assignment of Vibrational Frequencies (FTIR and Raman) through Computational Methods

Computational methods, particularly DFT, are instrumental in predicting the vibrational spectra (FTIR and Raman) of this compound. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often scaled to better match experimental data due to the inherent approximations in the theoretical models. The analysis of the vibrational modes allows for the assignment of specific peaks in the experimental spectra to particular molecular motions, such as the stretching of the C≡N (nitrile) and C=O (formyl) groups, as well as the various vibrations of the aromatic rings. researchgate.net This detailed assignment provides a deeper understanding of the molecule's structural characteristics.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org For this compound, the energy and spatial distribution of these orbitals are calculated using methods like DFT. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, indicating regions susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, highlighting areas prone to nucleophilic attack. youtube.com The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.comschrodinger.com A larger gap generally implies higher stability and lower reactivity. researchgate.net Analysis of the FMOs can predict the most likely sites for chemical reactions. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.1375 researchgate.net
LUMO Energy-1.8057 researchgate.net
HOMO-LUMO Gap4.3318 researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Understanding Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecular surface. chemrxiv.org For this compound, the MEP map reveals regions of negative potential (electron-rich areas, typically colored red or yellow) and positive potential (electron-poor areas, usually colored blue). researchgate.net The negative regions, often located around the electronegative oxygen and nitrogen atoms of the formyl and nitrile groups, indicate the likely sites for electrophilic attack. researchgate.netchemrxiv.org Conversely, the positive regions, typically around the hydrogen atoms, are susceptible to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting reaction sites. nih.gov

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable bonds, like the ether linkage in this compound, can exist in different spatial arrangements known as conformers. rsc.org Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers (lowest energy states). mdpi.com This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.netq-chem.comjoaquinbarroso.com These scans can be "relaxed," where all other geometric parameters are optimized at each step, or "frozen," where they are held constant. q-chem.comjoaquinbarroso.com The results of this analysis provide insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. mdpi.com For complex molecules, multiple conformers with similar energies may coexist. mdpi.com

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a proposed reaction pathway, chemists can identify the transition state (TS) – the highest energy point along the reaction coordinate. visualizeorgchem.com The structure and energy of the transition state provide critical information about the reaction's feasibility and rate. For reactions involving derivatives of this compound, transition state calculations can help elucidate the step-by-step mechanism, including bond-breaking and bond-forming processes. These calculations are computationally intensive but offer invaluable insights that are often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. conicet.gov.armdpi.com For derivatives of this compound, QSAR and QSPR studies can be employed to predict their activities or properties based on a set of calculated molecular descriptors. researchgate.netnih.gov These descriptors can include electronic properties (like HOMO-LUMO energies and atomic charges), steric parameters, and lipophilicity. nih.gov By developing a robust QSAR/QSPR model, researchers can rationally design new derivatives with enhanced desired properties, such as improved biological efficacy or specific physical characteristics, thereby accelerating the discovery process. researchgate.net

Research Applications in Advanced Materials and Precursor Chemistry

Precursor in Polymer Science and Materials Chemistry

In polymer science, the utility of a monomer is defined by its ability to link with other molecules to form long, repeating chains. The presence of both a formyl group and a nitrile group on 3-(4-formylphenoxy)benzonitrile provides multiple pathways for polymerization and incorporation into advanced polymer systems.

High-performance polymers like polyimides and polybenzoxazoles (PBOs) are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers typically involves the reaction of dianhydrides with diamines for polyimides researchgate.netdakenchem.comvt.edu, and the cyclization of precursors like poly(hydroxy amides) for PBOs.

While direct polymerization of this compound into these systems is not extensively documented, its structure is analogous to monomers used for similar high-performance polymers. For instance, aromatic bis-aldehyde monomers, such as the structurally related 4-(4′-formyl-phenoxy)benzaldehyde, are synthesized and utilized for creating polymers like polyazomethines. researchgate.net The aldehyde group of this compound can potentially react with amine-containing compounds, and the nitrile group could be hydrolyzed or otherwise modified to create reactive sites for polymerization. Furthermore, the synthesis of polybenzoxazoles can proceed from precursors that undergo thermal conversion; a pathway that could be accessible for polymers incorporating the benzonitrile (B105546) moiety. rsc.org The introduction of the ether linkage and the nitrile group can enhance properties such as solubility and processability without significantly compromising thermal stability.

Polymers designed for photoactive and optoelectronic applications require specific chromophoric units that can interact with light. The aromatic rings and polar nitrile group within this compound contribute to its potential as a building block for such materials. The benzonitrile fragment is a known component in molecules studied for their photo-responsive behaviors. nih.gov

The electronic properties of polymers derived from this monomer can be tuned by incorporating it into conjugated polymer backbones. The π-systems of the phenyl rings, coupled with the electron-withdrawing nature of the nitrile and formyl groups, can influence the polymer's absorption and emission spectra. The formation of π–π stacking interactions in the solid state is crucial for charge transport in organic semiconducting materials, a property that could be engineered into polymers containing this benzonitrile derivative. researchgate.netrsc.org Research on related structures has shown that π-conjugated systems featuring carbazolyl and nitrophenyl groups linked through acetylenic bridges exhibit broad absorption, indicating effective π-conjugation that is desirable for optoelectronic applications. researchgate.net

The formyl group in this compound is chemically equivalent to the aldehyde functionality in formaldehyde, a key ingredient in the production of phenol-formaldehyde resins. youtube.com This allows the compound to react with phenols or other activated aromatic systems to form novolac-type or resole-type phenolic resins. core.ac.uk Phenoxy resins, a class of thermoplastics with high mechanical strength and toughness, are typically synthesized from bisphenol A and epichlorohydrin, but monomers like this compound offer a route to novel resin structures with tailored properties. prepchem.compatsnap.com

A cross-linking agent is a molecule with two or more reactive groups that can form bridges between polymer chains, creating a network structure with enhanced mechanical and thermal stability. mdpi.comnih.gov The bifunctional nature of this compound, possessing both an aldehyde and a nitrile group, makes it a candidate for a crosslinking agent. youtube.com The aldehyde can undergo reactions, such as reductive amination, to link polymer chains, as demonstrated in the crosslinking of polymer vesicles functionalized with benzaldehyde (B42025). nih.gov The nitrile group can also participate in crosslinking reactions, such as cyclotrimerization, to form stable triazine networks.

Role in Supramolecular Chemistry and Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking)

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nso-journal.org The structure of this compound is well-suited for participating in these interactions, leading to the formation of ordered, self-assembled structures. The key interactions include hydrogen bonding and π-π stacking. nso-journal.org

Recent studies have demonstrated the remarkable ability of benzonitrile derivatives to be precisely recognized by supramolecular macrocycles. nih.gov These host-guest systems form stable "key-lock" complexes driven by non-covalent interactions within a rigid cavity. nih.gov The nitrile group is a known hydrogen bond acceptor, capable of forming directional interactions with suitable donor groups. nih.govdoubtnut.com Although the molecule itself lacks strong hydrogen bond donors like -OH or -NH, it can interact with other molecules that do possess these groups. nih.govacs.org The energy of such hydrogen bonds can be significant, influencing the crystal packing and phase behavior of the material. mdpi.com

The multiple aromatic rings in the molecule provide extensive surfaces for π-π stacking interactions. These interactions, which arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings, are fundamental to the structure of many organic crystals and biological systems. researchgate.netrsc.org The parallel-displaced and T-shaped geometries are common arrangements that stabilize the crystal lattice. researchgate.net The interplay between hydrogen bonding and π-π stacking can lead to complex and well-defined three-dimensional architectures. researchgate.net

Table 1: Supramolecular Interactions Involving this compound Moieties
Interaction TypeParticipating Functional GroupsDescriptionPotential Impact
Hydrogen BondingNitrile (acceptor), Formyl (acceptor)The nitrogen of the nitrile group and the oxygen of the formyl group can accept hydrogen bonds from donor molecules (e.g., water, alcohols, amides). nih.govacs.orgDirects crystal packing, influences solubility, enables formation of co-crystals.
π-π StackingBenzene (B151609) rings of benzonitrile and phenoxy groupsAttractive, non-covalent interactions between aromatic rings, typically in parallel-displaced or T-shaped arrangements. researchgate.netStabilizes crystal structures, influences electronic properties and charge transport. rsc.org
Dipole-Dipole InteractionsNitrile group, Formyl groupElectrostatic interactions between the permanent dipoles of the polar C≡N and C=O bonds.Contributes to the overall lattice energy and ordering in the solid state.
Host-Guest InteractionsEntire molecule as guestThe molecule can fit into the cavity of a larger host molecule (e.g., a cyclophane or cavitand) to form a stable complex. nih.govEnables molecular recognition, sensing, and the construction of complex supramolecular assemblies.

Ligand Design in Coordination Chemistry and Catalysis

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form complexes with specific geometries and properties. The resulting coordination polymers and metal-organic frameworks (MOFs) have applications in catalysis, gas storage, and separation. rsc.orgrsc.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linkers. researchgate.netyoutube.com The properties of a MOF—such as pore size, shape, and surface functionality—are determined by the geometry of the metal node and the structure of the organic linker. researchgate.nettcichemicals.comswitt.ch

The compound this compound is an excellent candidate for a multifunctional organic linker. The nitrogen atom of the nitrile group and the oxygen atom of the formyl group can both act as coordination sites (N- and O-donors) for metal ions. Ligands containing nitrile groups are known to form robust frameworks. nih.govchemscene.com The use of mixed linkers is a common strategy to create MOFs with greater flexibility and tailored pore environments. rsc.org The length and flexibility of the phenoxy-benzonitrile backbone allow for the formation of diverse network topologies. Furthermore, the formyl group can remain uncoordinated and serve as a reactive handle for post-synthetic modification, allowing for the grafting of other functional groups onto the MOF's internal surface to fine-tune its properties for specific applications.

Development of Novel Organometallic Catalysts

The formyl group in this compound serves as a convenient handle for the synthesis of Schiff base ligands. These ligands, formed through the condensation reaction with primary amines, are crucial in coordination chemistry. The resulting imine nitrogen and other potential donor atoms within the amine substituent can chelate to a variety of transition metals, forming stable organometallic complexes. mdpi.comresearchgate.netrasayanjournal.co.in The electronic properties of the benzonitrile group can influence the electron density at the metal center, thereby tuning the catalytic activity of the resulting complex.

Research in the field of organometallic catalysis has demonstrated that Schiff base metal complexes are effective catalysts for a range of organic transformations. mdpi.comlibretexts.org These transformations include oxidation, reduction, and carbon-carbon bond-forming reactions. The specific catalytic activity is dependent on the choice of the metal center and the steric and electronic properties of the Schiff base ligand. mdpi.com While direct catalytic applications of complexes derived from this compound are not extensively documented in dedicated studies, the established principles of Schiff base catalysis suggest its potential in this area. The synthesis of such catalysts would involve a straightforward reaction of this compound with a suitable amine, followed by complexation with a metal salt.

Table 1: Potential Catalytic Applications of Schiff Base Complexes

Catalytic ReactionRole of Schiff Base LigandPotential Metal Centers
Oxidation of AlcoholsStabilize high-valent metal speciesManganese, Chromium, Ruthenium
Reduction of KetonesFacilitate hydride transferIridium, Rhodium, Ruthenium
Heck CouplingStabilize palladium catalystPalladium
Suzuki CouplingEnhance catalyst stability and activityPalladium

This table is generated based on established principles of organometallic catalysis and illustrates the potential, rather than documented, applications of catalysts derived from this compound.

Applications in Analytical Chemistry as a Reference Standard or Derivatization Agent

In analytical chemistry, the precise quantification of analytes often relies on the use of reference standards and derivatization agents. While this compound is not currently listed as a certified reference standard, its stable, crystalline nature suggests its potential for such applications after rigorous purification and characterization.

More significantly, the presence of a reactive aldehyde group makes this compound a potential derivatization agent. Derivatization is a technique used in chromatography to modify an analyte to enhance its analytical properties, such as volatility for gas chromatography (GC) or detectability for high-performance liquid chromatography (HPLC). sigmaaldrich.comjfda-online.comchromatographyonline.comresearchgate.net

The formyl group of this compound can react with primary and secondary amines, hydrazines, and other nucleophilic functional groups to form stable derivatives. For instance, the reaction with an analyte containing a primary amine would yield a Schiff base. This derivatization can be particularly useful for analytes that lack a strong chromophore or fluorophore, as the benzonitrile moiety can provide a UV-active handle for detection. chromatographyonline.com Furthermore, the introduction of the relatively large and rigid this compound moiety can improve the chromatographic separation of small, polar analytes.

Table 2: Potential Derivatization Reactions with this compound

Analyte Functional GroupDerivatization ProductAnalytical Advantage
Primary AmineSchiff Base (Imine)Enhanced UV detection, Improved chromatographic retention
Hydrazine/HydrazideHydrazoneEnhanced UV detection, Increased molecular weight
HydroxylamineOximeStable derivative for GC or HPLC analysis

This table outlines the theoretical derivatization reactions and their potential benefits in analytical chemistry.

Functional Materials for Sensing and Recognition Systems

The development of functional materials for chemical sensing and molecular recognition is a rapidly growing field of research. The structural characteristics of this compound make it a promising building block for the design of such materials. nih.govrsc.org

The aromatic rings and the nitrile group can contribute to the formation of materials with interesting photophysical properties. By incorporating this molecule into a larger conjugated system, it is possible to create fluorescent sensors. nih.govrsc.org The formyl group can be used to attach the molecule to a polymer backbone or to another chromophore, while the nitrile group can act as a binding site for specific analytes, leading to a change in the fluorescence signal upon binding.

Another area of application is in the development of molecularly imprinted polymers (MIPs). cam.ac.ukusm.edunih.govmdpi.com MIPs are synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a template molecule. The formyl and nitrile groups of this compound could act as hydrogen bond acceptors, participating in the pre-polymerization complex with a template molecule. After polymerization and removal of the template, the resulting polymer would have cavities capable of selectively rebinding the template or structurally similar molecules. This approach could be used to create sensors for a variety of target analytes.

Table 3: Potential Roles of this compound in Functional Materials

Material TypeFunction of this compoundTarget Application
Fluorescent PolymerMonomeric building blockChemical sensors for metal ions or small molecules
Molecularly Imprinted PolymerFunctional monomerSelective sorbents for sample preparation, artificial receptors
Cross-linked FilmsCross-linking agent via the formyl groupMembranes with selective binding properties

This table summarizes the potential contributions of this compound to the development of various functional materials.

Advanced Analytical Methodologies for Quality Control and Impurity Profiling

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods for Trace Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the trace analysis of impurities in 3-(4-formylphenoxy)benzonitrile. biomedres.usijprajournal.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the detection and quantification of impurities at very low levels. biomedres.usnih.gov

The development of an HPLC-MS/MS method involves several critical steps. A suitable chromatographic column, such as a C18 or a pentafluorophenyl (F5) column, is selected to achieve optimal separation of the main compound from its potential impurities. researchgate.net The mobile phase composition, typically a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is carefully optimized through gradient elution to resolve all components of the mixture. nih.govijpsonline.com

The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity for targeted impurities. ijpsonline.comresearchgate.net This involves selecting specific precursor-to-product ion transitions for each analyte. Method optimization also includes adjusting parameters like flow rate, column temperature, and injection volume to achieve the best possible chromatographic performance. nih.govijpsonline.com The sensitivity of modern HPLC-MS/MS methods can reach limits of quantification (LOQ) in the parts-per-billion (ppb) range, making it ideal for detecting genotoxic or other highly potent impurities. ijpsonline.com

A typical HPLC-MS/MS method for analyzing this compound and its impurities might utilize a reversed-phase column with a gradient elution program.

Table 1: Illustrative HPLC-MS/MS Method Parameters

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Triple Quadrupole in MRM mode

This table presents a hypothetical set of starting conditions for method development and would require optimization for the specific impurities being targeted.

Identification and Structural Elucidation of Synthetic By-products and Degradation Products

The synthesis of this compound can lead to the formation of various by-products. These can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. Similarly, the compound can degrade over time or under stress conditions (e.g., exposure to light, heat, or humidity), forming degradation products. The identification and structural elucidation of these impurities are crucial for understanding the reaction pathways and for controlling their levels in the final product. nih.gov

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), LC-Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in this process. ijprajournal.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. Tandem mass spectrometry (MS/MS) experiments, where an impurity ion is fragmented, provide valuable structural information.

Potential synthetic by-products could include isomers, such as 4-(3-formylphenoxy)benzonitrile, or related compounds where the functional groups are altered. pharmaffiliates.com For example, impurities like 4-(4-bromo-2-formylphenoxy)benzonitrile (B13017552) or 4-[3-(hydroxymethyl)phenoxy]benzonitrile have been identified as related substances in similar chemical spaces. pharmaffiliates.com Degradation might involve the oxidation of the aldehyde group to a carboxylic acid or reduction to an alcohol.

Table 2: Potential Impurities of this compound

Compound NameMolecular FormulaPotential Origin
4-(3-Formylphenoxy)benzonitrileC14H9NO2Synthetic by-product (isomer)
3-(4-(Hydroxymethyl)phenoxy)benzonitrileC14H11NO2Degradation product (reduction)
3-(4-Carboxyphenoxy)benzonitrileC14H9NO3Degradation product (oxidation)
4-HydroxybenzonitrileC7H5NOStarting material impurity
4-FluorobenzaldehydeC7H5FOStarting material impurity
4-(4-Bromo-3-formylphenoxy)benzonitrileC14H8BrNO2By-product from brominated starting materials

This table provides a list of plausible impurities based on the structure of this compound and general chemical principles.

Quantitative Analysis of Impurities Using Validated Chromatographic Techniques

Once impurities have been identified, validated chromatographic methods, primarily HPLC, are used for their quantitative analysis. rroij.com The goal is to ensure that the levels of these impurities are below the limits set by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov According to these guidelines, impurities present at levels above 0.1% generally require identification. nih.gov

For quantitative analysis, a stability-indicating HPLC method is developed. This is a method that can separate the main compound from its impurities and degradation products, ensuring that the measurements are accurate and not affected by co-eluting peaks. rroij.com The method typically employs a UV detector, as both the parent compound and many of its likely impurities contain chromophores that absorb UV light. ijprajournal.com

The concentration of each impurity is determined by comparing its peak area in the chromatogram to the peak area of a reference standard of a known concentration. If a reference standard for a specific impurity is not available, its concentration can be estimated using the peak area of the main compound and assuming a response factor of 1.0, though this is less accurate.

Establishment of Analytical Method Validation Protocols

For an analytical method to be considered reliable and suitable for its intended purpose, it must be validated. pharmaguideline.com Method validation is a formal process that demonstrates that the analytical procedure is accurate, precise, specific, and robust. pharmaguideline.comnpra.gov.my The validation protocol typically includes the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. npra.gov.my

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable. npra.gov.mymdpi.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is recovered is measured. npra.gov.mymdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.commdpi.com

Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com

Table 3: Typical Acceptance Criteria for Analytical Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 80-120% of the theoretical value
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%
Intermediate Precision (Inter-day): ≤ 3.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

These acceptance criteria are illustrative and may vary depending on the specific application and regulatory requirements. nih.govmdpi.com

Application of Spectroscopic Fingerprinting for Batch-to-Batch Consistency Analysis

Spectroscopic fingerprinting techniques, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to assess the batch-to-batch consistency of this compound. rroij.comnih.gov These methods provide a holistic "fingerprint" of the sample, which can be compared across different batches.

Similarly, an NMR spectrum provides detailed structural information. The chemical shifts and integration of the proton (¹H) and carbon (¹³C) signals are highly characteristic of the molecule. By comparing the NMR spectra of different batches, it is possible to quickly identify any significant variations in purity or the presence of unexpected by-products.

Chemometric methods can be applied to the spectroscopic data to perform a more objective comparison of the fingerprints. This allows for a quantitative assessment of the similarity between batches, providing a high degree of confidence in the consistency of the manufacturing process.

Future Research Trajectories and Interdisciplinary Opportunities

Integration with Continuous Flow Chemistry for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, enhanced heat and mass transfer, and superior scalability. For a multi-step synthesis typical for a molecule like 3-(4-formylphenoxy)benzonitrile, which likely involves a nucleophilic aromatic substitution (e.g., an Ullmann condensation) followed by functional group manipulations, flow chemistry presents a compelling avenue for process optimization.

Future research could focus on developing a fully integrated, multi-step continuous flow synthesis. This would involve pumping reactants through heated and pressurized reactor coils, potentially packed with solid-supported catalysts or reagents. Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity while minimizing reaction times from hours to minutes. A key advantage would be the safe handling of potentially hazardous reagents or intermediates at elevated temperatures and pressures, as the total volume of reactive material within the system at any given moment is very small. Telescoped continuous-flow syntheses, where the output of one reactor flows directly into the next, could streamline the production process significantly, reducing the need for intermediate isolation and purification steps.

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis Parameters This table presents a hypothetical comparison based on established principles of flow chemistry.

ParameterTraditional Batch SynthesisPotential Continuous Flow Synthesis
Reaction TimeSeveral hours to daysMinutes
ScalabilityDifficult, requires larger vesselsStraightforward, by extending operation time
SafetyRisks associated with large volumes and exothermsInherently safer due to small reactor volumes
Process ControlLimited control over temperature/mixing gradientsPrecise control over temperature, pressure, and residence time
Product PurityOften requires extensive purificationHigher purity, minimizing byproduct formation

Exploration of Photo- and Electrocatalytic Transformations of the Compound

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional chemical transformations, often proceeding under mild conditions without the need for harsh reagents. The functional groups of this compound are prime candidates for such transformations.

Photocatalysis: Visible-light photoredox catalysis could enable novel derivatizations. For instance, research could explore the photocatalytic decyanation of the nitrile group to install other functionalities or the coupling of the nitrile with other substrates. The formyl group can be a target for photocatalytic C-H functionalization or be involved in photochemically induced cyclization reactions. Furthermore, the diaryl ether bond itself could be a target for photocatalytic cleavage or rearrangement, providing access to different molecular scaffolds. Utilizing microflow reactors for these photocatalytic reactions could significantly accelerate reaction times and improve product selectivity compared to batch reactors.

Electrocatalysis: The aldehyde and nitrile groups can be selectively transformed using electrocatalytic methods.

Oxidation: The formyl group can be electrochemically oxidized to a carboxylic acid, yielding 3-(4-carboxyphenoxy)benzonitrile, a potentially valuable monomer for high-performance polymers.

Reduction: The formyl group can be selectively reduced to a primary alcohol. Concurrently, the nitrile group can be electrochemically reduced to a primary amine (aminomethyl group). Controlling the electrode potential and catalyst material would be crucial for achieving selectivity between the two functional groups.

Development of Novel Biocatalytic Routes for Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild operating conditions (ambient temperature and pressure in aqueous media), and low environmental impact.

Future research should investigate enzymatic transformations of this compound:

Nitrilases: These enzymes can hydrolyze the nitrile group to either a carboxylic acid or an amide with high specificity, avoiding the harsh conditions of traditional acid or base hydrolysis. This would produce 4-(3-carbamoylphenoxy)benzaldehyde or 4-(3-carboxyphenoxy)benzaldehyde.

Oxidoreductases: Enzymes such as alcohol dehydrogenases (ADHs) could facilitate the stereoselective reduction of the formyl group to a hydroxymethyl group. Conversely, aldehyde oxidases could convert the formyl group to a carboxylic acid.

Transaminases: These enzymes could be used for the reductive amination of the formyl group to produce a primary amine, yielding 3-(4-(aminomethyl)phenoxy)benzonitrile.

The development of such biocatalytic routes would provide environmentally benign pathways to a range of new derivatives with high purity.

Advanced Materials Design Incorporating this compound for Emerging Technologies

The rigid, angular structure of this compound, combined with its reactive aldehyde and nitrile handles, makes it an excellent candidate as a building block (monomer or linker) for advanced functional materials.

Porous Organic Polymers: The formyl group is highly suitable for forming robust porous networks. It can undergo condensation reactions with amines to form Covalent Organic Frameworks (COFs) with permanent porosity, which could be explored for applications in gas storage, separation, and heterogeneous catalysis.

High-Performance Polymers: The nitrile group can be trimerized to form triazine rings, creating highly cross-linked, thermally stable polymer networks (poly(triazine)s). The diaryl ether motif is known to impart thermal stability and good mechanical properties into polymers like poly(ether ether ketone) (PEEK) and poly(ether imide) (PEI). Therefore, polymers derived from this compound could exhibit excellent thermomechanical properties.

Metal-Organic Frameworks (MOFs): While the nitrile and formyl groups are not the most common coordinating groups for MOFs, the molecule could be first derivatized (e.g., converting the formyl group to a carboxylate) to create a tailored linker for designing MOFs with specific topologies and functions, such as sensing or selective catalysis.

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry provides powerful tools to predict the properties of molecules before their synthesis, accelerating the discovery of new materials and compounds with desired functions.

Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic properties (e.g., HOMO/LUMO energies, bandgap), molecular geometry, and reactivity of this compound and its potential derivatives. This information is crucial for designing materials with specific optical or electronic properties, for instance, for applications in organic electronics.

Molecular Dynamics (MD): MD simulations can predict the bulk properties of polymers or frameworks constructed from this monomer, assessing their mechanical strength, thermal stability, and diffusion properties for guest molecules in porous structures.

Quantitative Structure-Activity Relationship (QSAR): If derivatives are explored for biological applications, QSAR models can be built to correlate structural features with biological activity, guiding the design of new compounds with enhanced potency or selectivity.

Table 2: Hypothetical Computationally Screened Derivatives and Predicted Properties This table illustrates the type of data that could be generated through computational screening to guide synthetic efforts.

DerivativeModificationPredicted Property (Example)Potential Application
Derivative 1-CHO -> -COOHLower LUMO energyElectron-accepting material
Derivative 2-CN -> -NH2Increased polarity, H-bondingPolymer precursor, chemosensor
Derivative 3Fluorination on benzonitrile (B105546) ringEnhanced thermal stabilityHigh-performance dielectric
Derivative 4-CHO -> -CH=CH-VinylpyridinePhotoswitchable propertiesSmart materials, optical data storage

Sustainable and Eco-Friendly Production Methods and Waste Minimization Strategies

Developing sustainable production methods is paramount for modern chemical manufacturing. Research into the synthesis of this compound should prioritize green chemistry principles.

This involves exploring one-pot synthesis procedures to reduce waste from intermediate workups and purifications. For example, a one-pot method could involve the synthesis of the diaryl ether followed by an in-situ formylation reaction. The selection of solvents is critical; replacing traditional volatile organic compounds (VOCs) like DMF or toluene (B28343) with greener alternatives such as ionic liquids, supercritical fluids, or bio-derived solvents should be a research goal.

Furthermore, a holistic approach incorporating a full life cycle assessment (LCA) would be beneficial. This would evaluate the environmental impact of the entire process, from the sourcing of raw materials to the final product and its disposal or recycling. Such analyses can identify hotspots in the production chain and guide the development of a truly sustainable and economically viable manufacturing process. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, should be a guiding metric in developing new synthetic routes, aiming for reactions like additions and condensations that have inherently high atom economy.

Q & A

Basic Research Questions

Q. What are the fundamental molecular properties of 3-(4-formylphenoxy)benzonitrile?

  • Molecular Formula : C₁₄H₉NO₂
  • Molecular Weight : 223.23 g/mol
  • Key Functional Groups : Aromatic nitrile (-C≡N) and formyl (-CHO) groups, connected via an ether linkage. These groups enable diverse reactivity in organic synthesis .
  • Structural Confirmation : Use ¹H NMR to identify the aldehyde proton (δ ~9.8–10 ppm) and aromatic protons. ¹³C NMR confirms the nitrile carbon (δ ~115–120 ppm) and carbonyl carbon (δ ~190 ppm). FTIR detects C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) stretches .

Q. What synthetic methodologies are effective for preparing this compound?

  • Nucleophilic Aromatic Substitution : React 3-hydroxybenzonitrile with 4-fluorobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC or GC-MS .
  • Yield Optimization : Control reaction temperature (80–100°C) and stoichiometry (1:1.2 ratio of phenol to aryl halide) to minimize side products like unreacted starting materials .

Q. How can researchers validate the purity and stability of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • TGA/DSC : Determine thermal stability (decomposition temperature >200°C inferred from similar nitriles ).
    • Stability Tests : Store under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation or nitrile hydrolysis .

Advanced Research Questions

Q. How does the formyl group influence reactivity in cross-coupling reactions?

  • Schiff Base Formation : The aldehyde reacts with amines to form imines, enabling conjugation with biomolecules or polymers. For example, coupling with aniline derivatives generates intermediates for optoelectronic materials .
  • Suzuki-Miyaura Coupling : The nitrile group is inert under typical Pd-catalyzed conditions, allowing selective functionalization of the formyl group. Use aryl boronic acids to synthesize biaryl derivatives for OLED precursors .

Q. What strategies mitigate hydrolysis of the nitrile group under basic or aqueous conditions?

  • Protection-Deprotection : Temporarily protect the nitrile as a thiourea derivative (e.g., via reaction with H₂S) during aldehyde-involving reactions.
  • Solvent Choice : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to strong bases (e.g., NaOH) .
  • Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy (λ = 270 nm for nitrile degradation products) .

Q. How can electronic properties be tailored for materials science applications?

  • DFT Calculations : Model HOMO-LUMO gaps to predict charge-transfer efficiency. The nitrile and formyl groups enhance electron-withdrawing character, beneficial for organic semiconductors .
  • Doping Studies : Incorporate into π-conjugated polymers (e.g., polyfluorenes) and measure conductivity via four-probe resistivity tests . Compare performance with analogues lacking the formyl group .

Contradictions and Gaps in Literature

  • Synthetic Yields : reports 60–80% yields for nitro-phenoxy benzonitriles, but analogous formyl-substituted compounds (e.g., ) show lower yields (~50%), likely due to aldehyde sensitivity.
  • Thermal Data : While provides boiling points for similar nitriles (~318°C), experimental TGA data for this compound is lacking, necessitating further study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.